molecular formula C14H8ClN3O4 B8629680 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 61619-74-7

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B8629680
M. Wt: 317.68 g/mol
InChI Key: SULHTHXWWOBOOW-UHFFFAOYSA-N
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Patent
US04093812

Procedure details

Add 37 g of phosphorus oxychloride dropwise to 153 ml of dimethylformamide at from 10° to 20° C. Stir the thus-obtained admixture for 30 minutes at room temperature before adding 18.3 g of 5-nitro-2-acetylfuran-p-chlorophenylhydrazone in portions, thus causing the temperature to rise to 40° C. Stir for 4 additional hours at 40° C and then pour the solution containing the 4-pyrazolylmethylenedimethylammonium salt onto 1 kg of ice and water. Heat the so-cooled solution for 1 hour at 40° C, and then (vacuum) filter it at room temperature. Wash filter residue with water to obtain a 92% yield of 1-(p-chlorophenyl)-3-(5-nitro-2-furyl)pyrazole-4-carboxaldehyde [m.p. 192° to 193° C (from toluene)].
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
153 mL
Type
reactant
Reaction Step One
Name
5-nitro-2-acetylfuran-p-chlorophenylhydrazone
Quantity
18.3 g
Type
reactant
Reaction Step Two
Name
4-pyrazolylmethylenedimethylammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.CN(C)[CH:8]=[O:9].[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([NH:18][N:19]=[C:20]([C:22]2[O:23][C:24]([N+:27]([O-:29])=[O:28])=[CH:25][CH:26]=2)[CH3:21])=[CH:14][CH:13]=1.N1C=C(C=[N+](C)C)[CH:32]=N1>O>[Cl:11][C:12]1[CH:13]=[CH:14][C:15]([N:18]2[CH:32]=[C:21]([CH:8]=[O:9])[C:20]([C:22]3[O:23][C:24]([N+:27]([O-:29])=[O:28])=[CH:25][CH:26]=3)=[N:19]2)=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
153 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
5-nitro-2-acetylfuran-p-chlorophenylhydrazone
Quantity
18.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NN=C(C)C=1OC(=CC1)[N+](=O)[O-]
Step Three
Name
4-pyrazolylmethylenedimethylammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC(=C1)C=[N+](C)C
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the thus-obtained admixture for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 40° C
STIRRING
Type
STIRRING
Details
Stir for 4 additional hours at 40° C
ADDITION
Type
ADDITION
Details
pour the solution
TEMPERATURE
Type
TEMPERATURE
Details
Heat the so-cooled solution for 1 hour at 40° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
(vacuum) filter it at room temperature
WASH
Type
WASH
Details
Wash
FILTRATION
Type
FILTRATION
Details
filter residue with water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1N=C(C(=C1)C=O)C=1OC(=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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